molecular formula C12H15NO4 B13184786 [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol

Cat. No.: B13184786
M. Wt: 237.25 g/mol
InChI Key: RNVKFVYJLBCUDD-JQWIXIFHSA-N
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Description

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an oxane ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of 3-nitrobenzaldehyde with a suitable oxane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The final step involves the reduction of the intermediate product to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is utilized in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the oxane ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    [(2S,5R)-5-(3-Aminophenyl)oxan-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.

    [(2S,5R)-5-(3-Hydroxyphenyl)oxan-2-yl]methanol: Contains a hydroxy group in place of the nitro group.

Uniqueness

[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

[(2S,5R)-5-(3-nitrophenyl)oxan-2-yl]methanol

InChI

InChI=1S/C12H15NO4/c14-7-12-5-4-10(8-17-12)9-2-1-3-11(6-9)13(15)16/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1

InChI Key

RNVKFVYJLBCUDD-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)[N+](=O)[O-])CO

Canonical SMILES

C1CC(OCC1C2=CC(=CC=C2)[N+](=O)[O-])CO

Origin of Product

United States

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